"synthesis and characterization of Methyl 3-fluoro-4-methylbenzoate"
"synthesis and characterization of Methyl 3-fluoro-4-methylbenzoate"
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-fluoro-4-methylbenzoate
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-fluoro-4-methylbenzoate, a key fluorinated building block in modern organic synthesis. The presence of the fluorine atom and the methyl group on the benzoate core imparts unique electronic and steric properties, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This document details a robust and field-proven protocol for its synthesis via Fischer esterification of 3-fluoro-4-methylbenzoic acid. Furthermore, it provides a thorough guide to the structural elucidation of the final product using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the entire workflow.
Synthesis of Methyl 3-fluoro-4-methylbenzoate
The most direct and efficient route to Methyl 3-fluoro-4-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[4]
Principle of the Reaction: Fischer Esterification
Fischer esterification is a reversible condensation reaction. The equilibrium nature of the reaction necessitates strategic choices to maximize the yield of the desired ester. According to Le Chatelier's Principle, the equilibrium can be shifted toward the product side by either using a large excess of one of the reactants (typically the less expensive one, in this case, methanol) or by removing one of the products (water) as it is formed.[5]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A series of proton transfers and the subsequent elimination of a water molecule yield the protonated ester, which then deprotonates to regenerate the acid catalyst and provide the final ester product.[6]
Synthetic Pathway Diagram
Caption: Synthetic route to Methyl 3-fluoro-4-methylbenzoate.
Detailed Experimental Protocol
This protocol outlines the synthesis of Methyl 3-fluoro-4-methylbenzoate from 3-fluoro-4-methylbenzoic acid.
Reagents & Equipment:
-
3-fluoro-4-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (5.0 g, 32.4 mmol).
-
Reagent Addition: Add 50 mL of methanol. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. Causality: This exothermic addition must be controlled to prevent excessive heat generation. The sulfuric acid acts as the catalyst.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating under reflux increases the reaction rate without the loss of the volatile methanol reactant.
-
Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Work-up - Extraction: Dissolve the remaining residue in 50 mL of diethyl ether. Transfer the solution to a 250 mL separatory funnel.
-
Neutralization: Carefully wash the organic layer by adding 30 mL of saturated sodium bicarbonate solution. Swirl gently at first to allow for the release of CO₂ gas from the neutralization of unreacted acids before stoppering and shaking. Separate the layers and discard the aqueous layer. Repeat this wash two more times. Causality: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and any unreacted 3-fluoro-4-methylbenzoic acid, converting them into water-soluble salts that can be removed in the aqueous phase.[6]
-
Brine Wash: Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution. Causality: The brine wash helps to remove residual water and break up any emulsions.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Isolation: Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh diethyl ether to ensure complete transfer of the product.
-
Final Product: Remove the solvent using a rotary evaporator to yield the crude Methyl 3-fluoro-4-methylbenzoate, which can be further purified if necessary.
Purification Workflow
For applications requiring high purity, the crude product can be purified by vacuum distillation or column chromatography.
Caption: Post-synthesis purification and isolation workflow.
Characterization and Structural Elucidation
Once synthesized and purified, the identity and purity of Methyl 3-fluoro-4-methylbenzoate must be confirmed. The following section details the expected results from standard analytical techniques.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| Formula | Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | Monoisotopic Mass | 168.06 g/mol |
| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (m, 2H), ~7.2 ppm (t, 1H), ~3.9 ppm (s, 3H), ~2.3 ppm (d, 3H) |
| ¹³C NMR | Chemical Shift (δ) | ~166 ppm (C=O), Aromatic region (115-165 ppm), ~52 ppm (OCH₃), ~15 ppm (CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1725 cm⁻¹ (C=O, strong), ~1250 cm⁻¹ (C-O, strong), ~3000 cm⁻¹ (C-H), ~1610 cm⁻¹ (C=C) |
| Mass Spec (EI) | m/z | 168 (M⁺), 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to determine the number and type of hydrogen atoms in a molecule. For Methyl 3-fluoro-4-methylbenzoate in CDCl₃, the expected spectrum is as follows:
-
δ ~7.8-7.9 ppm (multiplet, 2H): These signals correspond to the two aromatic protons ortho to the ester group. They appear downfield due to the electron-withdrawing effect of the ester.
-
δ ~7.2 ppm (triplet, 1H): This signal corresponds to the aromatic proton ortho to the methyl group. It will likely appear as a triplet due to coupling with the adjacent fluorine and proton.
-
δ ~3.9 ppm (singlet, 3H): A sharp singlet characteristic of the methyl ester (-OCH₃) protons.[7]
-
δ ~2.3 ppm (doublet, 3H): This signal represents the protons of the methyl group attached to the aromatic ring (-CH₃). It may appear as a small doublet due to coupling with the adjacent fluorine atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
-
δ ~166 ppm: The carbonyl carbon of the ester group.[7]
-
δ ~115-165 ppm: Multiple signals corresponding to the six unique aromatic carbons. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹J C-F).
-
δ ~52 ppm: The carbon of the methyl ester (-OCH₃).[7]
-
δ ~15 ppm: The carbon of the methyl group attached to the ring (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~1725 cm⁻¹ (strong, sharp): This is a characteristic absorption for the C=O (carbonyl) stretch of an aromatic ester. Conjugation with the benzene ring slightly lowers the frequency from a typical aliphatic ester.[8]
-
~1250 cm⁻¹ and ~1100 cm⁻¹ (strong): These two bands are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester group.[8][9]
-
~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.[10]
-
~2960 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the two methyl groups.[10]
-
~1610 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[9]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
-
m/z = 168: The molecular ion peak (M⁺), corresponding to the molecular weight of the compound.
-
m/z = 137: A prominent peak corresponding to the loss of a methoxy radical (•OCH₃), a common fragmentation pathway for methyl esters. This results in the formation of a stable acylium ion.[11][12]
-
m/z = 109: A peak corresponding to the loss of the entire carbomethoxy group (•COOCH₃).
-
m/z = 77: While less prominent in substituted benzenes, a fragment corresponding to a phenyl cation might be observed.[11]
Safety and Handling
As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] All operations should be performed in a well-ventilated fume hood.
-
Health Hazards: While specific toxicity data for this exact compound is not widely published, similar aromatic esters and fluorinated compounds may cause skin, eye, and respiratory irritation.[14]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15]
References
-
PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link]
-
Canadian Science Publishing. Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47, 4577 (1969). Available from: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for "An efficient and recyclable HBr/H₂O₂ catalytic system for the synthesis of esters from alcohols". Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Why 3-Fluoro-4-Methylbenzoic Acid is Crucial for Pharmaceutical Synthesis. Available from: [Link]
-
Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available from: [Link]
-
Brainly.com. Provide the IR spectrum analysis for methyl benzoate. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Available from: [Link]
-
Homework.Study.com. What spectral features... allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)?. Available from: [Link]
-
Brainly.com. Look at the mass spectrum of methyl benzoate.... Available from: [Link]
-
ResearchGate. FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Available from: [Link]
-
PubChem. Methyl 3-fluoro-4-formylbenzoate. Available from: [Link]
-
MassBank. methyl benzoate - Mass Spectrum. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. Available from: [Link]
-
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol.... Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. Available from: [Link]
- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-Nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4215 (2023). Available from: [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Indo American Journal of Pharmaceutical Research. Synthesize, Characterization and Evaluation of Esterification Reaction.... 14(06) (2024). Available from: [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals - METHYL m-NITROBENZOATE. Coll. Vol. 1, p.371 (1941); Vol. 3, p.71 (1923). Available from: [Link]
-
ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E, 60(10), o1948-o1949 (2004). Available from: [Link]
-
University Handout. Preparation of Methyl Benzoate. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. iajpr.com [iajpr.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. rsc.org [rsc.org]
- 8. brainly.com [brainly.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. massbank.eu [massbank.eu]
- 13. fishersci.com [fishersci.com]
- 14. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
